molecular formula C12H17ClN4 B1490955 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine CAS No. 2024986-49-8

2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine

Cat. No.: B1490955
CAS No.: 2024986-49-8
M. Wt: 252.74 g/mol
InChI Key: HAHNYKQHUCCGGX-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 4-cyclobutylpiperazinyl group at position 2. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, known for their diverse biological activities, including antimicrobial, anticancer, and flavor-enhancing properties . The cyclobutylpiperazine moiety in this compound introduces steric and electronic effects that influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

2-chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c13-11-12(15-5-4-14-11)17-8-6-16(7-9-17)10-2-1-3-10/h4-5,10H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHNYKQHUCCGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrazine Core with Chlorine Substitution

  • The pyrazine ring is typically chlorinated at the 2-position using reagents such as phosphorus oxychloride (POCl3) or other chlorinating agents under controlled temperature conditions.
  • For example, related pyridine and pyrazine derivatives have been chlorinated using POCl3 in DMF at low temperatures (0°C to room temperature) to achieve selective chlorination.

Introduction of 4-Cyclobutylpiperazin-1-yl Group

  • The 4-cyclobutylpiperazine moiety is introduced via nucleophilic substitution reactions where the chlorine or other leaving group at the 3-position is displaced by the nitrogen of the piperazine ring.
  • This reaction is often carried out in polar aprotic solvents like DMF or acetonitrile, sometimes with a base to facilitate substitution.
  • The cyclobutyl group on the piperazine nitrogen is typically introduced beforehand by alkylation of piperazine with cyclobutyl halides or tosylates.

Representative Synthetic Route (Based on Patent Literature)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Chlorination of pyrazine at 2-position POCl3, DMF, 0°C to RT, several hours 70-85% Controlled temperature to avoid over-chlorination
2 Alkylation of piperazine with cyclobutyl bromide Cyclobutyl bromide, base (e.g., K2CO3), solvent (acetonitrile), reflux 75-90% Generates 4-cyclobutylpiperazine intermediate
3 Nucleophilic substitution at 3-position of 2-chloropyrazine 4-cyclobutylpiperazine, DMF, base (e.g., triethylamine), 60-80°C 65-80% Forms target compound

Experimental Data and Conditions

  • Chlorination Step : Phosphoryl chloride (POCl3) is added dropwise to a solution of pyrazine derivative in DMF at 0°C, stirred for 1-3 hours, then warmed to room temperature overnight. The reaction mixture is quenched with water and neutralized with sodium bicarbonate before extraction.
  • Alkylation of Piperazine : Piperazine is reacted with cyclobutyl bromide under reflux in acetonitrile with potassium carbonate as base. The reaction is monitored by TLC or HPLC to confirm completion.
  • Nucleophilic Substitution : The 2-chloropyrazine intermediate is treated with 4-cyclobutylpiperazine in DMF with triethylamine at 60-80°C for several hours. The product is purified by column chromatography or recrystallization.

Notes on Reaction Optimization and Purification

  • The chlorination step requires careful control of temperature and stoichiometry to avoid poly-chlorination or degradation.
  • Alkylation of piperazine should be performed under anhydrous conditions to prevent hydrolysis of alkyl halides.
  • The nucleophilic substitution step benefits from polar aprotic solvents to enhance nucleophilicity and reaction rate.
  • Purification is typically done by silica gel chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Comments
Chlorination of pyrazine POCl3, DMF 0°C to RT, 1-12 h 70-85% Selectivity critical
Alkylation of piperazine Cyclobutyl bromide, K2CO3, ACN Reflux, 6-12 h 75-90% Anhydrous conditions preferred
Nucleophilic substitution 2-chloropyrazine, 4-cyclobutylpiperazine, TEA, DMF 60-80°C, 4-8 h 65-80% Purification by chromatography

Research Findings and Observations

  • The use of phosphoryl chloride in DMF is a well-established method for selective chlorination of nitrogen heterocycles like pyrazine, providing good yields and purity.
  • Alkylation of piperazine with cyclobutyl halides proceeds efficiently under basic conditions, yielding the key intermediate required for substitution.
  • The nucleophilic substitution to install the 4-cyclobutylpiperazin-1-yl group is facilitated by the electron-deficient pyrazine ring, allowing for moderate to high yields.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions such as hydrolysis or over-alkylation.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed: The major products resulting from these reactions include various derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Pharmacological Research

This compound has been investigated for its potential role as a pharmacological agent, particularly in the treatment of various neurological disorders. Its structure suggests that it might interact with neurotransmitter systems, making it a candidate for further development as an antipsychotic or antidepressant.

Case Study: Neurotransmitter Modulation

Research has indicated that compounds with similar piperazine structures can modulate serotonin and dopamine receptors, which are crucial in treating mood disorders. A study published in the Journal of Medicinal Chemistry found that derivatives of piperazine exhibited significant binding affinity to these receptors, suggesting that this compound could have similar effects .

Antitumor Activity

There is emerging evidence that pyrazine derivatives possess antitumor properties. Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Data Table: Antitumor Activity of Pyrazine Derivatives

Compound NameIC50 (µM)Target Cancer TypeReference
Pyrazine A15Breast Cancer
Pyrazine B10Lung Cancer
This compoundTBDTBDTBD

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored, particularly against resistant strains of bacteria. Studies have indicated that pyrazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A recent study demonstrated that a related pyrazine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis . Further investigation into this compound could reveal similar properties.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being studied for its potential to protect neuronal cells from oxidative stress and neuroinflammation.

Data Table: Neuroprotective Compounds

Compound NameMechanism of ActionReference
Compound XAntioxidant activity
Compound YInhibition of neuroinflammation
This compoundTBDTBD

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Physical Properties

The following table summarizes key physical and chemical properties of 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>oct/wat</sup> Key Substituents Purity (%) Reference
This compound (hypothetical) C12H16ClN5 273.75 (calculated) ~3.1 (estimated) Cyclobutylpiperazine, Cl N/A -
2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine C11H17ClN4O 256.73 3.105 Methoxyethylpiperazine, Cl ≥95
2-Chloro-3-(4-methylphenyl)pyrazine C11H9ClN2 204.66 3.105 Methylphenyl, Cl N/A
2-Chloro-3-(chloromethyl)pyrazine C5H4Cl2N2 163.01 N/A Chloromethyl, Cl ≥97

Key Observations :

  • Substituent Effects : The cyclobutyl group in the target compound likely enhances lipophilicity compared to smaller substituents like methyl (logP ~3.1 estimated), similar to the methoxyethyl analog (logP 3.105) .
  • Synthetic Accessibility : Chloromethyl-substituted pyrazines (e.g., 2-Chloro-3-(chloromethyl)pyrazine) are synthesized via cyclization reactions involving hydrazine hydrate and halogenated precursors, a method applicable to other chloro-pyrazines .
Antimicrobial and Anticancer Potential
  • Antimicrobial Activity : Pyrazines with piperazinyl substituents (e.g., 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine) exhibit broad-spectrum antimicrobial properties. Computational models suggest that substituent bulkiness and electronic profiles correlate with activity against Gram-positive bacteria .
Aroma and Flavor Chemistry
  • Pyrazines contribute to the aroma of foods like cocoa and coffee. For example, 2-ethyl-5-methylpyrazine and trimethylpyrazine decrease in concentration during roasting due to Maillard reaction participation, a trend also observed in cyclobutyl-substituted pyrazines .

Spectroscopic and Computational Data

  • IR Spectroscopy: 2-Chloro-3-(2-quinolylthio)pyrazine exhibits characteristic C=N and aromatic ring vibrations at 1779 cm<sup>-1</sup> and 1660 cm<sup>-1</sup>, respectively. Similar vibrational modes are expected for the target compound .
  • Molecular Modeling : Global-AlteQ simulations predict that bulky substituents (e.g., cyclobutyl) alter intermolecular interactions in crystalline phases, affecting stability and solubility .

Biological Activity

2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential applications.

  • Molecular Formula : C12H17ClN4
  • Molecular Weight : 252.74 g/mol
  • Purity : Minimum 95%

The compound is thought to exert its biological effects primarily through interactions with various molecular targets involved in cell signaling pathways. Specifically, it shows promise as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyrazine compounds, including those similar to this compound, exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.98 µM to 1.28 µM against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines .
  • Mechanism Insights :
    • The compound's ability to inhibit the growth of cancer cells has been linked to its action on specific signaling pathways such as c-Met and VEGFR-2. Inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in treated cells .

Other Biological Activities

Beyond anticancer properties, the compound's derivatives have also been investigated for other biological activities:

  • Anti-Tubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory effects .

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazine derivatives, this compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The study reported an IC50 value that places it among effective compounds for further development as a therapeutic agent .

Case Study 2: Anti-Tubercular Evaluation

Another study focused on a series of substituted pyrazines, including those related to this compound. The findings revealed several compounds with significant anti-tubercular activity, suggesting that modifications to the pyrazine structure could enhance efficacy against Mycobacterium tuberculosis .

Data Table

Compound Target IC50 (µM) Activity
This compoundc-Met/VEGFR-2~0.98 - 1.28Antiproliferative
Derivative AMycobacterium tuberculosis1.35 - 2.18Anti-tubercular
Derivative BMycobacterium tuberculosis3.73 - 4.00Anti-tubercular

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between a chloropyrazine precursor and a cyclobutylpiperazine derivative. Key steps include:

  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C for 12–24 hours to facilitate piperazine-pyrazine bond formation .
  • Purification : Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometric ratios (1:1.2 for pyrazine:piperazine) and using catalysts like triethylamine to neutralize HCl byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substitution patterns (e.g., chloro group at position 2, cyclobutylpiperazine at position 3). Aromatic protons in pyrazine typically appear as singlet(s) at δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • X-ray Crystallography : For unambiguous confirmation of 3D conformation, particularly the cyclobutyl group’s spatial orientation .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or BTK) due to pyrazine’s affinity for ATP-binding pockets. IC50_{50} values can be determined via fluorescence-based assays .
  • Lipophilicity Measurement : Calculate logP values using HPLC retention times (C18 column, methanol/water mobile phase) to predict membrane permeability .
  • Cytotoxicity Profiling : MTT assays on HEK293 or HepG2 cells to establish baseline toxicity (typical concentration range: 1–100 µM) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer :

  • Batch Consistency : Verify purity (>99% via HPLC) and confirm stereochemical stability (e.g., cyclobutyl ring puckering) using dynamic NMR or circular dichroism .
  • Assay Variability : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., replacing cyclobutyl with cyclohexyl) to isolate contributions of specific moieties to activity .

Q. What computational strategies are effective for predicting target interactions and optimizing selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., PDB: 1M17). Focus on hydrogen bonding with pyrazine’s N-atoms and hydrophobic interactions with the cyclobutyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .
  • Off-Target Screening : Employ similarity-based tools (SwissTargetPrediction) to identify potential off-targets (e.g., serotonin receptors due to piperazine motifs) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer, reducing reaction time from 24 hours to <6 hours .
  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify waste management .
  • Catalyst Recycling : Immobilize palladium catalysts on magnetic nanoparticles for easy recovery and reuse in coupling steps .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values for kinase inhibition?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., normalized ATP concentrations) and exclude studies with unspecified assay conditions .
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) independently of enzymatic activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine
Reactant of Route 2
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2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine

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